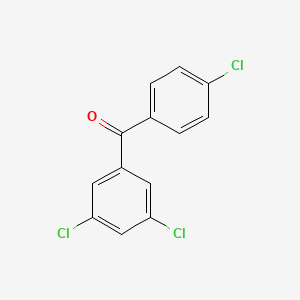

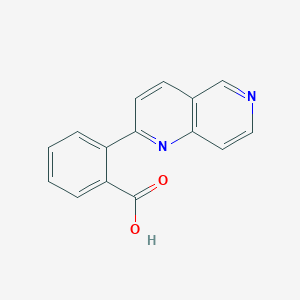

2-(1,6-Naphthyridin-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

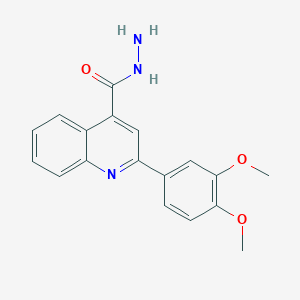

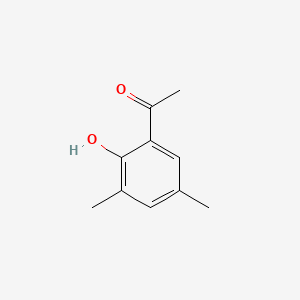

2-(1,6-Naphthyridin-2-yl)benzoic acid (2-NBA) is a synthetic organic compound that has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. 2-NBA is a strong organic acid that is structurally similar to benzoic acid, but with a naphthyridine ring attached to the benzene ring. 2-NBA is a white solid that is soluble in aqueous solutions and organic solvents. It is an important intermediate in the synthesis of several pharmaceuticals, such as the antifungal drug itraconazole and the antiviral drug foscarnet.

Scientific Research Applications

Synthesis of Benzo[a]acridine and Benzo[b][4,7]phenanthroline Derivatives

The condensation of vanillin esters of substituted benzoic acids, including 2-(1,6-Naphthyridin-2-yl)benzoic acid, with 2-naphthylamine and 6-quinolylamines has been employed in synthesizing hexahydrobenzo[a]acridin and hexahydrobenzo[b][4,7]phenanthrolin derivatives. This synthesis route indicates the utility of this compound in the preparation of complex heterocyclic structures, potentially useful in various chemical and pharmaceutical applications (Kozlov et al., 2006).

Formation of Fused Dihydroisoquinoline-Naphthyridinone Frameworks

The reaction of 1-methyl-3,4-dihydroisoquinolines with compounds derived from this compound resulted in the creation of new dihydroisoquinoline-naphthyridinones. These structures were further transformed into benzo[c][1,7]naphthyridines under various conditions, demonstrating the chemical versatility and potential for creating novel compounds with significant chemical and biological properties (Shuvalov & Fisyuk, 2022).

Synthesis of 3-Carboxy-4-oxo-1,8-Naphthyridines

A novel synthesis method involving this compound and its derivatives led to the efficient production of 5-oxo-6-carboxy-naphthyridines. This method showcases the compound's role in synthesizing naphthyridine products, a class of compounds known for their varied pharmacological activities (Chua et al., 2008).

Biological Evaluation of Naphthyridine Derivatives

Derivatives of this compound underwent synthesis and were subsequently tested for their antimicrobial activity. The structural modification and biological evaluation of these compounds underscore their potential in the development of new therapeutic agents (Ravi et al., 2018).

Applications in Sensitized Emission of Luminescent Lanthanide Complexes

Compounds based on this compound were utilized in synthesizing luminescent lanthanide complexes. The studies highlighted the role of intramolecular charge transfer in efficient energy-transfer pathways, indicating potential applications in materials science and photonics (Kim et al., 2006).

Future Directions

The future directions for research on 2-(1,6-Naphthyridin-2-yl)benzoic acid could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the wide range of biological activities exhibited by naphthyridine derivatives , this compound may have potential therapeutic uses that warrant further investigation.

Mechanism of Action

Target of Action

The primary targets of the compound 2-(1,6-Naphthyridin-2-yl)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Biochemical Pathways

It is known that naphthyridine, a core structure in this compound, is involved in various biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets

properties

IUPAC Name |

2-(1,6-naphthyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)12-4-2-1-3-11(12)14-6-5-10-9-16-8-7-13(10)17-14/h1-9H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSRIJFKQRHUOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=NC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375557 |

Source

|

| Record name | 2-(1,6-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392233-76-0 |

Source

|

| Record name | 2-(1,6-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)

![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)